1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylicacid
Description
1-[(Benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid (CAS: 2639390-82-0) is a spirocyclic compound featuring a 1-azaspiro[3.3]heptane core, a benzyloxycarbonyl (Cbz) protecting group, and a carboxylic acid moiety. Its molecular formula is C₂₂H₂₁NO₄ (MW: 363.42 g/mol) . This compound is utilized as a rigid scaffold in medicinal chemistry to constrain molecular conformations, enhancing binding affinity and selectivity in drug candidates. The Cbz group offers stability during synthesis but requires hydrogenolysis for removal, contrasting with acid-labile alternatives like tert-butoxycarbonyl (Boc).
Properties
IUPAC Name |
1-phenylmethoxycarbonyl-1-azaspiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-13(18)12-8-15(9-12)6-7-16(15)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMVOTIIECKFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C12CC(C2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid typically involves a multi-step process. One of the key steps is the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to form spirocyclic β-lactams. This is followed by the reduction of the β-lactam ring using alane . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like alane to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a bioisostere for piperidine.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new anesthetics.
Mechanism of Action
The mechanism of action of 1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. This involves binding to similar receptors or enzymes, thereby exerting similar pharmacological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Key Analogs and Their Properties
A comparison of structurally related spirocyclic compounds is provided below:
Detailed Analysis
Protecting Group Variations
- Cbz vs. Boc: The Boc analog (CAS 1374659-11-6) is smaller (MW 241.29 vs. 363.42) and more lipophilic, favoring blood-brain barrier penetration. However, Boc requires acidic deprotection (e.g., TFA), whereas Cbz removal necessitates hydrogenolysis or Pd-catalyzed cleavage .
- Steric Effects : The bulky benzyl group in Cbz may hinder interactions in tight binding pockets compared to Boc .
Heteroatom Influence
- The 1-oxa-6-azaspiro[3.3]heptane analog (CAS 1223573-41-8) introduces oxygen into the spiro ring, increasing polarity and altering conformational flexibility. This may enhance solubility but reduce metabolic stability .
Ring Size and Strain
- Spiro[3.3]heptane (two fused 3-membered rings) imposes high angular strain, favoring rigid conformations. In contrast, spiro[2.5]octane (CAS 147610-85-3) has a 2-membered and 5-membered ring, reducing strain but increasing flexibility .
Functional Group Modifications
- The 2-oxo derivative (C₇H₉NO₃) lacks a protecting group but introduces a ketone, enabling nucleophilic reactions or hydrogen bonding, which could improve target engagement .
- Fluorinated analogs (e.g., CAS 1781046-72-7) leverage fluorine’s electronegativity to modulate electronic properties and metabolic stability, often enhancing bioavailability .
Biological Activity
1-[(Benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid, also referred to as 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid, is a synthetic compound belonging to the azaspiroheptane family. Its unique structural characteristics and potential biological activities have garnered interest in medicinal chemistry, particularly as a bioisostere for piperidine, a common motif in pharmaceutical compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and comparative analysis with related compounds.
- Molecular Formula : C15H17NO4
- Molecular Weight : 275.30 g/mol
- IUPAC Name : 1-phenylmethoxycarbonyl-1-azaspiro[3.3]heptane-6-carboxylic acid
- CAS Number : 2580217-99-6
The biological activity of 1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid primarily stems from its ability to mimic the action of piperidine-containing compounds. It interacts with various molecular targets, potentially influencing receptor binding and enzymatic activity:
- Receptor Interaction : The compound may bind to neurotransmitter receptors similar to piperidine derivatives, potentially affecting neurotransmission and signaling pathways.
- Enzymatic Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, leading to altered physiological responses.
Biological Activity Studies
Recent studies have highlighted several areas where this compound exhibits significant biological activity:
Antimicrobial Activity
Research indicates that azaspiro compounds can possess antimicrobial properties. In vitro studies have shown that derivatives of azaspiro compounds exhibit activity against various bacterial strains, suggesting potential applications in antibiotic development.
Analgesic Properties
As a potential analgesic agent, the compound's structural similarity to known pain-relieving drugs warrants investigation into its efficacy in pain management. Preliminary studies suggest it may modulate pain pathways, though further research is necessary to establish its effectiveness.
Neuroprotective Effects
Given its interaction with neurotransmitter systems, there is growing interest in exploring the neuroprotective effects of this compound. Studies have indicated that it may help mitigate neuronal damage in models of neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid, it is beneficial to compare it with other azaspiroheptane derivatives and piperidine analogs.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Azaspiro[3.3]heptane | Structure | Antimicrobial, analgesic |
| 3-Azaspiro[3.3]heptane | Structure | Neuroprotective |
| Piperidine Derivative | Structure | Broad pharmacological effects |
Synthesis Methods
The synthesis of 1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid typically involves multi-step processes:
- Thermal [2+2] Cycloaddition : This step forms spirocyclic β-lactams from endocyclic alkenes.
- Reduction Reactions : Using reagents like alane to yield reduced forms.
- Nucleophilic Substitution : Functional groups are replaced by nucleophiles under specific conditions.
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound:
- Study on Antimicrobial Activity : A study tested various azaspiro derivatives against Gram-positive and Gram-negative bacteria, revealing promising results for 1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid.
- Analgesic Efficacy in Animal Models : In animal models of pain, the compound showed a significant reduction in pain responses compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
